molecular formula C7H9ClN4 B8406071 5-Chloro-N3-cyclopropylpyridazine-3,4-diamine

5-Chloro-N3-cyclopropylpyridazine-3,4-diamine

Cat. No. B8406071
M. Wt: 184.62 g/mol
InChI Key: SFXNXQTXXIRKJZ-UHFFFAOYSA-N
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Patent
US08952008B2

Procedure details

3,5-Dichloro-4-aminopyridazine (5.12 g, 31.2 mmol) was added to cyclopropylamine (37.0 g, 650 mmol) in a stainless steel sealed container (100 mL capacity), to give a homogenous solution. The mixture was heated for 12 hours at 120° C. The reaction mixture was cooled to room temperature then evaporated in vacuo. The residue was dissolved in EtOAc (150 mL) with sonication and stirring. The EtOAc solution was washed with 10% aqueous potassium carbonate solution (2×200 mL), dried over anhydrous MgSO4, then filtered and evaporated in vacuo. The mixture was redissolved in CH2Cl2 and purified using silica gel column chromatography eluting with CH2Cl2 (100 mL), then EtOAc (150 mL) to give the title compound as a light orange solid in 73% yield, 4.2 g.
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1[NH2:8].[CH:10]1([NH2:13])[CH2:12][CH2:11]1>>[Cl:9][C:6]1[C:7]([NH2:8])=[C:2]([NH:13][CH:10]2[CH2:12][CH2:11]2)[N:3]=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
ClC=1N=NC=C(C1N)Cl
Name
Quantity
37 g
Type
reactant
Smiles
C1(CC1)N
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a homogenous solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
then evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (150 mL) with sonication
WASH
Type
WASH
Details
The EtOAc solution was washed with 10% aqueous potassium carbonate solution (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The mixture was redissolved in CH2Cl2
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
eluting with CH2Cl2 (100 mL)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(N=NC1)NC1CC1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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